4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a benzylpiperazine moiety, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzylpiperazine is introduced to the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Reagents like alkyl halides and bases such as sodium hydride or potassium carbonate are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitumor agent and as an inhibitor of specific enzymes.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety enhances its binding affinity, while the thieno[2,3-d]pyrimidine core interacts with the active site of the target . This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is unique due to its specific combination of the thieno[2,3-d]pyrimidine core and the benzylpiperazine moiety. This combination enhances its pharmacological properties and makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H22N4S |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H22N4S/c1-2-16-12-17-18(20-14-21-19(17)24-16)23-10-8-22(9-11-23)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
InChI Key |
OSVPUNIFECUWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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